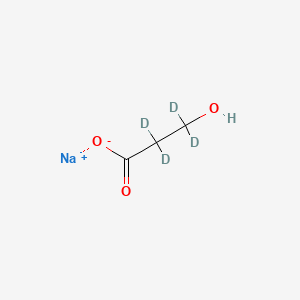![molecular formula C6H20CaN2NaO12P4 B13853070 [1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt](/img/structure/B13853070.png)
[1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt is a chemical compound known for its applications in various fields such as water treatment, medicine, and industrial processes. It is a derivative of phosphonic acid and is characterized by its high solubility in water and excellent chemical stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt typically involves the reaction of ethylenediamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction routes as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
化学反応の分析
Types of Reactions
[1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce higher oxidation state compounds, while substitution reactions can yield a variety of derivatives with different functional groups .
科学的研究の応用
Chemistry
In chemistry, [1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt is used as a chelating agent and a stabilizer in various chemical processes. Its ability to bind metal ions makes it useful in preventing scale formation and corrosion in water systems .
Biology and Medicine
In biology and medicine, this compound is used in diagnostic imaging and as a therapeutic agent. Its chelating properties allow it to bind to specific metal ions, making it useful in radiopharmaceuticals for imaging and treatment of certain diseases .
Industry
Industrially, the compound is used in water treatment as an anti-scaling and anti-corrosion agent. It is also used in the production of detergents and cleaning agents due to its ability to stabilize metal ions and prevent precipitation .
作用機序
The mechanism of action of [1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt involves its ability to chelate metal ions. By binding to metal ions, it prevents them from participating in reactions that lead to scale formation and corrosion. This chelation process is facilitated by the multiple phosphonic acid groups in the compound, which provide multiple binding sites for metal ions .
類似化合物との比較
Similar Compounds
- Ethylenediaminetetra(methylenephosphonic acid) sodium salt
- Nitrilotris(methylenephosphonic acid) sodium salt
- Diethylenetriaminepenta(methylenephosphonic acid) sodium salt
Uniqueness
Compared to similar compounds, [1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt offers unique advantages such as higher solubility in water and better chemical stability. These properties make it more effective in applications requiring long-term stability and high solubility .
特性
分子式 |
C6H20CaN2NaO12P4 |
|---|---|
分子量 |
499.19 g/mol |
InChI |
InChI=1S/C6H20N2O12P4.Ca.Na/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);; |
InChIキー |
DUKWVUPBOPHYFH-UHFFFAOYSA-N |
正規SMILES |
C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O.[Na].[Ca] |
関連するCAS |
138314-12-2 85480-89-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(6R,7R)-7-[[(2Z)-2-[2-[(2,2-Dimethyl-1-oxopropyl)amino]-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester](/img/structure/B13853024.png)

![4-Methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one;5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one](/img/structure/B13853047.png)
![N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide](/img/structure/B13853061.png)



